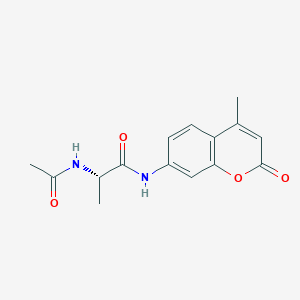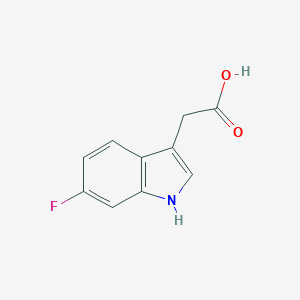
4-Iodo-d-phénylalanine
Vue d'ensemble
Description
La 4-Iodo-D-phénylalanine est un composé organique appartenant à la classe des dérivés de la phénylalanine. Elle est caractérisée par la présence d'un atome d'iode en position para du cycle benzénique lié à la molécule de phénylalanine.
Applications De Recherche Scientifique
4-Iodo-D-phenylalanine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Incorporated into proteins to study protein structure and function through site-specific incorporation techniques.
Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging and targeted radiotherapy.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes
Mécanisme D'action
Target of Action
The primary target of 4-Iodo-d-phenylalanine is Aminopeptidase S . This enzyme is found in Streptomyces griseus, a bacterium known for its antibiotic production .
Mode of Action
It is known that the compound interacts with its target, aminopeptidase s, leading to changes in the enzyme’s activity
Biochemical Pathways
The specific biochemical pathways affected by 4-Iodo-d-phenylalanine are currently unknown . .
Pharmacokinetics
A study has shown that the plasma protein binding of a similar compound was increased by insertion of 4-iodo-d-phenylalanine, resulting in 97% plasma protein binding . This suggests that 4-Iodo-d-phenylalanine may have similar properties, potentially impacting its bioavailability.
Result of Action
It is known that the compound interacts with aminopeptidase s, potentially affecting protein degradation pathways .
Action Environment
It is known that the compound can be used in protein engineering as a model unnatural α amino acid to alter primary amino acid composition . This suggests that the compound’s action may be influenced by the specific environment in which it is used.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 4-Iodo-D-phénylalanine implique généralement l'iodation de la D-phénylalanine. Une méthode courante est la réaction de substitution aromatique électrophile, où la D-phénylalanine est traitée avec de l'iode et un oxydant tel que l'iodure de sodium en présence d'un catalyseur acide. Les conditions de réaction incluent souvent un solvant comme l'acide acétique et une plage de températures de 0 à 25°C .
Méthodes de production industrielle : Dans un contexte industriel, la production de this compound peut être mise à l'échelle en utilisant des techniques d'iodation similaires. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des paramètres réactionnels pour assurer un rendement et une pureté élevés. Le produit est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions : La 4-Iodo-D-phénylalanine subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome d'iode peut être remplacé par d'autres substituants par des réactions de substitution nucléophile.
Oxydation et réduction : Le composé peut subir une oxydation pour former les quinones correspondantes ou une réduction pour éliminer l'atome d'iode.
Réactions de couplage : Elle peut participer à des réactions de couplage pour former des composés biaryliques.
Réactifs et conditions courants :
Substitution nucléophile : Réactifs tels que l'azoture de sodium ou le cyanure de potassium dans des solvants aprotiques polaires.
Oxydation : Réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Réactifs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.
Principaux produits :
Produits de substitution : En fonction du nucléophile utilisé, des produits comme l'azido-phénylalanine ou le cyano-phénylalanine peuvent se former.
Produits d'oxydation : Quinones ou autres dérivés oxydés.
Produits de réduction : Phénylalanine déiodée.
4. Applications de la recherche scientifique
La this compound possède plusieurs applications de recherche scientifique :
Chimie : Utilisée comme brique de construction en synthèse organique et comme précurseur pour la synthèse de molécules plus complexes.
Biologie : Incorporée dans les protéines pour étudier la structure et la fonction des protéines par des techniques d'incorporation site-spécifique.
Médecine : Étudiée pour son utilisation potentielle dans le marquage radioactif pour l'imagerie diagnostique et la radiothérapie ciblée.
Industrie : Utilisée dans la production de produits pharmaceutiques, d'agrochimiques et de colorants
5. Mécanisme d'action
Le mécanisme d'action de la this compound implique son incorporation dans les protéines ou les peptides, où elle peut influencer la structure et la fonction de la protéine. L'atome d'iode peut servir de site pour d'autres modifications chimiques ou interactions avec d'autres molécules. Le composé peut cibler des enzymes ou des récepteurs spécifiques, modifiant leur activité et conduisant à divers effets biologiques .
Composés similaires :
4-Iodo-L-phénylalanine : L'énantiomère L de la this compound, qui possède des propriétés chimiques similaires mais une activité biologique différente en raison de sa stéréochimie.
4-Bromo-D-phénylalanine : Un analogue substitué par du brome avec une réactivité similaire mais des propriétés électroniques différentes.
4-Chloro-D-phénylalanine : Un analogue substitué par du chlore avec une réactivité et des applications distinctes
Unicité : La this compound est unique en raison de la présence de l'atome d'iode, qui lui confère une réactivité spécifique et la capacité de subir un marquage radioactif. Sa forme énantiomère D la distingue également de l'énantiomère L, conduisant à des interactions différentes dans les systèmes biologiques .
Comparaison Avec Des Composés Similaires
4-Iodo-L-phenylalanine: The L-enantiomer of 4-Iodo-D-phenylalanine, which has similar chemical properties but different biological activity due to its stereochemistry.
4-Bromo-D-phenylalanine: A bromine-substituted analog with similar reactivity but different electronic properties.
4-Chloro-D-phenylalanine: A chlorine-substituted analog with distinct reactivity and applications
Uniqueness: 4-Iodo-D-phenylalanine is unique due to the presence of the iodine atom, which provides specific reactivity and the ability to undergo radiolabeling. Its D-enantiomeric form also distinguishes it from the L-enantiomer, leading to different interactions in biological systems .
Propriétés
IUPAC Name |
(2R)-2-amino-3-(4-iodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNQZSRPDOEBMS-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62561-75-5 | |
| Record name | 4-Iodo-D-phenylalanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04713 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 62561-75-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















